molecular formula C11H8Cl2N2O2 B11985637 Phenol, 2,4-dichloro-6-[[(5-methyl-3-isoxazolyl)imino]methyl]- CAS No. 88812-65-1

Phenol, 2,4-dichloro-6-[[(5-methyl-3-isoxazolyl)imino]methyl]-

Cat. No.: B11985637
CAS No.: 88812-65-1
M. Wt: 271.10 g/mol
InChI Key: XCUJGLTVYMOHQD-UHFFFAOYSA-N
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Description

2,4-dichloro-6-{(E)-[(5-methyl-3-isoxazolyl)imino]methyl}phenol is a synthetic compound known for its unique chemical structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its phenolic structure, which includes two chlorine atoms and an imino group attached to a methylated isoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-{(E)-[(5-methyl-3-isoxazolyl)imino]methyl}phenol typically involves the condensation of 2,4-dichlorophenol with 5-methyl-3-isoxazolecarboxaldehyde under acidic or basic conditions. The reaction is often catalyzed by a suitable acid or base to facilitate the formation of the imino linkage. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-6-{(E)-[(5-methyl-3-isoxazolyl)imino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-dichloro-6-{(E)-[(5-methyl-3-isoxazolyl)imino]methyl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-{(E)-[(5-methyl-3-isoxazolyl)imino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the imino group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-6-{(E)-[(5-methyl-3-isoxazolyl)imino]methyl}phenol is unique due to its specific substitution pattern and the presence of the methylated isoxazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

88812-65-1

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.10 g/mol

IUPAC Name

2,4-dichloro-6-[(5-methyl-1,2-oxazol-3-yl)iminomethyl]phenol

InChI

InChI=1S/C11H8Cl2N2O2/c1-6-2-10(15-17-6)14-5-7-3-8(12)4-9(13)11(7)16/h2-5,16H,1H3

InChI Key

XCUJGLTVYMOHQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N=CC2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

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